
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one, also known as IA-3 or ENMD-1198, is a synthetic steroidal compound that has been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been shown to inhibit the activity of the enzyme 17β-hydroxysteroid dehydrogenase, which is involved in the synthesis of estrogen. This inhibition leads to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent tumors.
Biochemical and Physiological Effects:
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis, or programmed cell death, in these cells. 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has also been found to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has a number of advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in scientific research. It has also been shown to have potent anti-cancer properties, making it a promising candidate for the development of new cancer treatments.
However, there are also some limitations to the use of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is not currently approved for use in humans, meaning that any studies involving the compound must be conducted in animal models or in vitro.
Orientations Futures
There are a number of future directions for research on 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one. One area of focus is the development of new cancer treatments based on the compound. Researchers are also interested in exploring the potential use of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one in the treatment of other diseases, including osteoporosis and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one and its potential side effects.
Méthodes De Synthèse
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one is synthesized through a multi-step process that involves the conversion of diosgenin, a natural plant steroid, into the final product. The synthesis method has been optimized to achieve high yields and purity of 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one, making it suitable for use in scientific research.
Applications De Recherche Scientifique
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has been studied extensively for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been found to have anti-angiogenic properties. In addition to its anti-cancer properties, 17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one has also been studied for its potential use in the treatment of other diseases, including osteoporosis and Alzheimer's disease.
Propriétés
Numéro CAS |
145430-54-2 |
|---|---|
Nom du produit |
17-(2-Iodoethynyl)androsta-4,6-dien-17-ol-3-one |
Formule moléculaire |
C21H25IO2 |
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-17-(2-iodoethynyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25IO2/c1-19-8-5-15(23)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20,24)11-12-22/h3-4,13,16-18,24H,5-10H2,1-2H3/t16-,17+,18+,19+,20+,21-/m1/s1 |
Clé InChI |
OLSDNCSWCHMJEW-SJFWLOONSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#CI)O)C |
SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C#CI)O)C |
SMILES canonique |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C#CI)O)C |
Autres numéros CAS |
145430-54-2 |
Synonymes |
17-(2-iodoethynyl)androsta-4,6-dien-17-ol-3-one 17-IEY-ADOO 17alpha-(2-iodoethynyl)androsta-4,6-dien-17beta-ol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)


![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
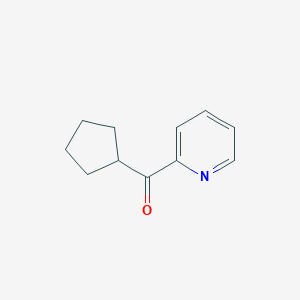
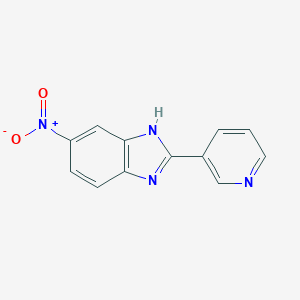
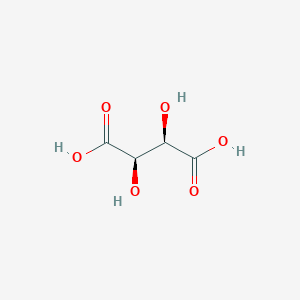
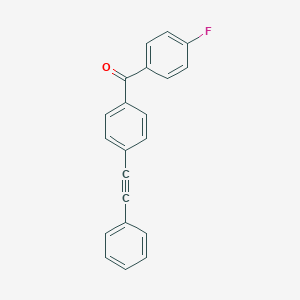
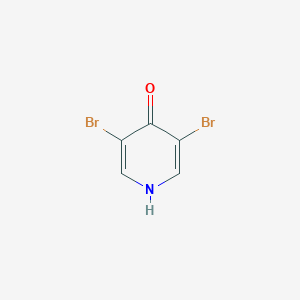
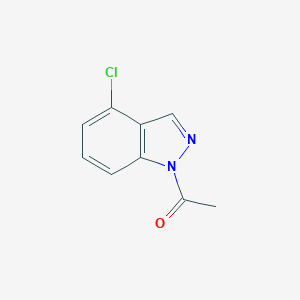
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)
